molecular formula C8H5Cl2FO2 B6296910 2-Chloro-4-fluoro-3-methoxybenzoyl chloride CAS No. 1851335-55-1

2-Chloro-4-fluoro-3-methoxybenzoyl chloride

Cat. No.: B6296910
CAS No.: 1851335-55-1
M. Wt: 223.02 g/mol
InChI Key: GKEJHQNCGVYRTP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is a derivative of benzoyl chloride and contains chloro, fluoro, and methoxy substituents on the benzene ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 2-Chloro-4-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl22-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2+HCl\text{2-Chloro-4-fluoro-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl2​→2-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzoyl chloride
  • 2-Chloro-3-methoxybenzoyl chloride
  • 4-Fluoro-3-methoxybenzoyl chloride

Comparison:

2-Chloro-4-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions compared to similar compounds . For example, the presence of the fluoro group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Properties

IUPAC Name

2-chloro-4-fluoro-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(11)3-2-4(6(7)9)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEJHQNCGVYRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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